molecular formula C19H16FN3O3 B14929278 N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14929278
M. Wt: 353.3 g/mol
InChI Key: PFMNELAVEVIXMQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a fluorophenoxy group, and a pyrazole carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions using appropriate fluorinated phenols and alkyl halides.

    Acetylation of the Phenyl Group: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide: This compound has a similar acetylphenyl group but differs in the presence of a phenylthio group and a furan ring instead of a pyrazole ring.

    5-[(2-fluorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide: This compound shares the fluorophenoxy group but has a thiazolyl group and a furan ring, making it structurally distinct.

The unique combination of functional groups in this compound imparts specific chemical and biological properties that differentiate it from these similar compounds.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-13(24)14-6-8-15(9-7-14)21-19(25)17-10-11-23(22-17)12-26-18-5-3-2-4-16(18)20/h2-11H,12H2,1H3,(H,21,25)

InChI Key

PFMNELAVEVIXMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F

Origin of Product

United States

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